molecular formula C10H10O3S B1331515 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid CAS No. 22536-46-5

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid

Cat. No. B1331515
CAS RN: 22536-46-5
M. Wt: 210.25 g/mol
InChI Key: NNNVHZPLMZHPBQ-UHFFFAOYSA-N
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Description

“2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C10H10O3S . It has a molecular weight of 210.25 g/mol . The IUPAC name for this compound is 2-phenacylsulfanylacetic acid . It is also known by other names such as 2-phenacylsulfanylacetic acid and NSC153308 .


Molecular Structure Analysis

The InChI code for “2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid” is 1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) . The canonical SMILES structure is C1=CC=C(C=C1)C(=O)CSCC(=O)O .


Physical And Chemical Properties Analysis

“2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid” has a molecular weight of 210.25 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 210.03506535 g/mol . The topological polar surface area is 79.7 Ų .

Scientific Research Applications

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: is a chemical compound with potential applications in various fields of scientific research. Below are some unique applications categorized into separate fields:

Enzyme Inhibition

This compound may act as a selective inhibitor for enzymes such as tyrosine kinase, which plays a crucial role in the signal transduction pathways of cells, affecting cell division and proliferation. Inhibitors of this enzyme are important in the study of cancer and other diseases where cell growth regulation is disrupted .

Mechanism of Action

While the specific mechanism of action for “2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid” is not available, a compound with a similar structure, [(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid (HPTAA), has been reported to be a selective inhibitor of the enzyme tyrosine kinase .

properties

IUPAC Name

2-phenacylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVHZPLMZHPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302742
Record name NSC153308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid

CAS RN

22536-46-5
Record name NSC153308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC153308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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